molecular formula C15H10BrFN4OS B3744732 N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea

N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea

Cat. No. B3744732
M. Wt: 393.2 g/mol
InChI Key: UEDUFAQWUKHGQA-UHFFFAOYSA-N
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Description

1,3,4-thiadiazole is a heterocyclic compound that is a core structural component in a variety of medicinal agents . It is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This nucleus is present in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The specific molecular structure of “N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea” is not available in the sources I found.


Chemical Reactions Analysis

1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . The specific chemical reactions involving “N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea” are not available in the sources I found.

Scientific Research Applications

Anticancer Activity

Compounds with similar structures have shown significant anticancer activity. For instance, a study described the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs and their anticancer activity . Some of these compounds demonstrated significant anticancer activity against a few cancer cell lines .

Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole, a part of the compound’s structure, have shown antimicrobial activity. A study published in 2019 synthesized a new series of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives and evaluated their in vitro antimicrobial activity .

Dihydrofolate Reductase (DHFR) Inhibition

The same study also evaluated the DHFR inhibition activity of the synthesized 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives . DHFR is an important target for the development of antitumor and antimicrobial drugs.

Antiviral Activity

Indole derivatives, which share some structural similarities with the compound , have shown antiviral activity . They have been reported as antiviral agents against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives have also shown anti-inflammatory activity . This suggests that the compound could potentially be explored for similar applications.

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This suggests potential applications in conditions associated with oxidative stress.

Future Directions

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring new derivatives and their potential applications in medicine.

properties

IUPAC Name

1-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN4OS/c16-10-3-1-2-9(8-10)13-20-21-15(23-13)19-14(22)18-12-6-4-11(17)5-7-12/h1-8H,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDUFAQWUKHGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea
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N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea
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N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea
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N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea
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N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea
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N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea

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